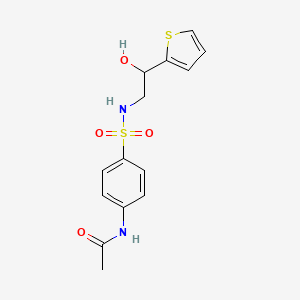

N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[(2-hydroxy-2-thiophen-2-ylethyl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-10(17)16-11-4-6-12(7-5-11)22(19,20)15-9-13(18)14-3-2-8-21-14/h2-8,13,15,18H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNSUGTTWVEAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the sulfamoyl and acetamide groups. Key steps may include:

Thiophene Functionalization: Introduction of functional groups onto the thiophene ring.

Sulfamoylation: Reaction of the functionalized thiophene with sulfamoyl chloride under basic conditions to introduce the sulfamoyl group.

Acetamidation: Reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove oxygen-containing groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The thiophene ring and sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Key Features

The compound’s structure comprises three critical regions:

- Sulfamoylphenyl core : Common in many analogs, enabling interactions with biological targets.

- Acetamide linker : Provides structural flexibility and hydrogen-bonding sites.

Table 1: Structural Comparison of Sulfamoylphenyl Acetamide Derivatives

Key Observations:

- Thiophene vs.

- Hydroxyethyl Group : Unique to the target compound, this group could improve solubility or enable hydrogen bonding, unlike the carbamothioyl groups in compounds 6c and 7b .

- Sulfamoyl Substituents : The 4-methylpyrimidinyl group in compound 8 and the benzimidazole-thioether in 5a highlight the role of substituent polarity in modulating activity (e.g., urease vs. antimicrobial effects).

Physicochemical Properties

Melting Points and Spectral Data :

- Compound 7c : Melts at 300–302°C, reflecting high crystallinity from the thiazolidinone ring.

- Compound 12 : Melts at 202–210°C, influenced by benzamide rigidity.

IR/NMR Signatures :

- The thiophene C–H stretches (~3100 cm⁻¹) and S=O stretches (~1350 cm⁻¹) in the target compound would differ from the C=O (1680–1700 cm⁻¹) in thiazolidinones .

- The hydroxyethyl group’s –OH peak (~3400 cm⁻¹) and thiophene protons (δ 6.5–7.5 ppm in ¹H NMR) are distinctive .

Biological Activity

N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide, with the CAS number 1396848-12-6, is a compound that has gained attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 340.42 g/mol

- CAS Number : 1396848-12-6

The compound features a thiophene ring and a sulfamoyl group, which are critical for its biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets. The sulfamoyl group can form hydrogen bonds with enzyme active sites, while the thiophene moiety may participate in π-π stacking interactions. These interactions can modulate the activity of target molecules, leading to various pharmacological effects.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related compounds have demonstrated their ability to reduce pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in animal models of arthritis .

Case Study :

In a study involving adjuvant-induced arthritis in rats, treatment with N-(2-hydroxy phenyl) acetamide (a structural analog) resulted in reduced paw edema and body weight loss compared to control groups. The serum levels of inflammatory markers were significantly lower in treated animals, suggesting a promising anti-arthritic property .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of hydroxyl groups and thiophene rings. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases.

In Vitro Studies

In vitro studies have shown that related compounds can inhibit the production of reactive oxygen species (ROS), which are implicated in inflammatory responses. For example, methyl 4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate demonstrated significant ROS inhibition in cell lines.

Comparative Analysis

The following table summarizes the biological activities of this compound and its analogs:

| Compound Name | Anti-inflammatory Activity | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Promising | Potential | Enzyme inhibition via sulfamoyl group |

| N-(2-hydroxy phenyl) acetamide | Significant reduction in cytokines | Moderate | ROS scavenging |

| Methyl 4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate | Not evaluated | High | Inhibition of ROS production |

Q & A

Q. What are the recommended synthetic routes for N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide?

A multi-step synthesis is typically employed. Key steps include:

- Thiophene incorporation : Reacting 2-thiophenemethanol with sulfamoyl chloride under anhydrous conditions to form the sulfamoyl-ethyl-thiophene intermediate.

- Acetamide coupling : Introducing the 4-aminophenylacetamide moiety via nucleophilic substitution or amide bond formation in polar aprotic solvents (e.g., DMF or DCM).

- Purification : Column chromatography or recrystallization to isolate the final product.

Controlled temperatures (0–60°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of the thiophene ring .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfamoyl NH at δ 5.5–6.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 395.08).

- FT-IR : Peaks for sulfonamide (S=O at ~1350 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹).

Cross-validation with computational methods (e.g., DFT) is advised to resolve ambiguities .

Q. How should researchers design initial biological activity screens for this compound?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays, focusing on IC₅₀ values.

- Enzyme inhibition : Evaluate interaction with sulfamoyl-targeted enzymes (e.g., carbonic anhydrase) via fluorometric or colorimetric assays.

- Solubility optimization : Use DMSO/PBS mixtures (≤1% DMSO) to avoid precipitation in cell-based studies .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- X-ray crystallography : Resolve ambiguities in bond angles/geometry (e.g., confirming sulfamoyl group planarity with the phenyl ring) .

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., distinguishing thiophene CH groups from aromatic acetamide protons) .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., N-(4-sulfamoylphenyl)acetamide derivatives) to identify deviations .

Q. What strategies improve the compound’s metabolic stability for therapeutic applications?

- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.

- Cytochrome P450 assays : Identify metabolic hotspots (e.g., hydroxylation of the thiophene ring) using liver microsomes.

- Co-crystallization studies : Map binding interactions with metabolic enzymes to guide structural optimization .

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

- Functional group variation : Synthesize analogs with modified sulfamoyl substituents (e.g., methylsulfonyl vs. phenylsulfonyl) to assess potency changes.

- Thiophene substitution : Replace thiophene with furan or pyridine to evaluate electronic effects on target binding.

- Pharmacophore modeling : Use software (e.g., Schrödinger’s Phase) to correlate substituent positions with activity .

Q. What advanced techniques characterize intermolecular interactions in crystallographic studies?

- Hirshfeld surface analysis : Quantify hydrogen-bonding (e.g., N–H···O interactions between sulfamoyl and acetamide groups) and π-π stacking.

- DFT calculations : Compare experimental vs. theoretical bond lengths (e.g., C–S in sulfamoyl group: 1.76 Å experimental vs. 1.78 Å calculated) .

Q. How does the sulfamoyl group influence target selectivity in enzyme inhibition?

- Molecular docking : Simulate binding poses with enzymes (e.g., carbonic anhydrase IX) to identify key residues (e.g., Zn²⁺ coordination by sulfamoyl oxygen).

- Isothermal titration calorimetry (ITC) : Measure binding affinity (ΔG) and enthalpy changes (ΔH) to quantify interaction strength .

Q. What methodologies assess the compound’s potential for drug resistance?

- Long-term exposure assays : Treat resistant cancer cell lines (e.g., cisplatin-resistant HeLa) for 6–8 weeks to monitor IC₅₀ shifts.

- Proteomic profiling : Identify overexpressed efflux pumps (e.g., P-gp) via LC-MS/MS after compound treatment .

Q. How can researchers validate the compound’s mechanism of action in vivo?

- Xenograft models : Administer the compound (10–50 mg/kg, IP) to tumor-bearing mice and monitor tumor volume via caliper measurements.

- Biomarker analysis : Quantify apoptosis markers (e.g., caspase-3) and angiogenesis factors (e.g., VEGF) in serum via ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.